5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride
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Overview
Description
5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride is a chemical compound that belongs to the class of pyrazolo[4,3-b]pyridines. This compound features a pyrazolo[4,3-b]pyridine core with a difluoromethyl group at the 5-position and a methyl group at the 1-position, along with an amine group at the 6-position. The hydrochloride salt form enhances its solubility and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-substituted 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group.
Cyclocondensation Reaction: The cyclocondensation of these starting materials can be performed in acetic acid or trifluoroacetic acid to yield the desired pyrazolo[4,3-b]pyridine derivatives.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthetic route is scaled up to industrial levels, ensuring consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazolo[4,3-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors. Industry: It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact mechanism depends on the biological context and the specific enzyme or receptor involved.
Comparison with Similar Compounds
5-(Difluoromethyl)-1-methylpyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo core but differ in the substitution pattern.
Difluoromethylornithine (DFMO): A well-known inhibitor of ornithine decarboxylase, used in various therapeutic applications.
Uniqueness: 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4.ClH/c1-14-6-2-4(11)7(8(9)10)13-5(6)3-12-14;/h2-3,8H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCNVULCFFHQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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